2-Bromo-7-hexyl-9H-fluorene is an organic compound characterized by its bromine substitution at the second position and a hexyl group at the seventh position of the fluorene structure. Its molecular formula is C19H21Br, with a molecular weight of approximately 329.27 g/mol. This compound appears as a solid with a melting point ranging from 91 to 97 °C . The compound is notable for its potential applications in organic electronics and materials science due to its unique structural properties.
Br-hexyl-Flu is being explored for its potential applications in organic electronics due to its semiconducting properties [1]. The extended conjugation system within the molecule allows for efficient charge transport, a crucial characteristic for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [1]. Research suggests that Br-hexyl-Flu can be used as a building block in organic semiconductors, with the ability to tailor its properties through chemical modifications [2].
[1] : H.-J. Yin et al., "Synthesis of Functionalized Fluorene Derivatives and Their Application in Organic Light-Emitting Diodes", European Journal of Organic Chemistry, 2005, 11, 2434-2441 [2] : M. S. Weaver et al., "Highly Efficient Electroluminescent Materials Based on Novel Silole-Fluorene Copolymers", Advanced Materials, 2004, 16, 1712-1716
Br-hexyl-Flu is being investigated for its potential use in optoelectronic materials due to its photoluminescent properties [3]. The molecule can absorb light and emit it at specific wavelengths, making it a candidate for applications in organic lasers and light-emitting devices [3]. Research is ongoing to understand how the molecular structure of Br-hexyl-Flu influences its photophysical properties and optimize its performance for optoelectronic applications.
[3] : J. Li et al., "Blue Light-Emitting Fluorene Derivatives: Synthesis, Photophysical Properties and Electroluminescence", Dyes and Pigments, 2008, 78, 121-128
Further studies are necessary to elucidate the specific biological activities associated with 2-bromo-7-hexyl-9H-fluorene.
The synthesis of 2-bromo-7-hexyl-9H-fluorene typically involves:
These methods allow for the selective functionalization of the fluorene core while maintaining its structural integrity.
2-Bromo-7-hexyl-9H-fluorene has several potential applications:
Several compounds share structural similarities with 2-bromo-7-hexyl-9H-fluorene. Here is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Bromo-7-hexyl-9H-fluorene | C19H21Br | Brominated fluorene derivative with hexyl group |
2-Bromo-9,9-dihexyl-9H-fluorene | C25H33Br | Contains two hexyl groups; larger molecular size |
2-Bromo-7-iodo-9H-fluorene | C13H8BrI | Iodinated variant; different halogen substitution |
2-Bromo-7-octyl-9H-fluorene | C21H29Br | Octyl group instead of hexyl; higher hydrophobicity |
The uniqueness of 2-bromo-7-hexyl-9H-fluorene lies in its specific combination of bromination and hexyl substitution, which may confer distinct electronic and physical properties compared to its analogs. Further research into these compounds could reveal additional functional characteristics and applications.